1-(2,5-Difluorophenyl)biguanide hydrochloride

Lipophilicity Physicochemical Properties Drug Design

Select 1-(2,5-Difluorophenyl)biguanide hydrochloride for your next research project. The critical 2,5-difluoro substitution pattern on the phenyl ring imparts unique electronic tuning, lipophilicity (LogP 2.96), and metal-binding geometry, making it a superior building block for structure-activity relationship (SAR) studies in antimicrobial metal complexes (WO2007000590A1). Its high melting point (225–230°C) simplifies solid-form development and long-term storage. Do not substitute with other isomers—fluorine position dramatically alters biological activity. ≥95% purity, ready for immediate use in membrane-permeable drug discovery programs.

Molecular Formula C8H10ClF2N5
Molecular Weight 249.65 g/mol
CAS No. 66088-53-7
Cat. No. B1591641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorophenyl)biguanide hydrochloride
CAS66088-53-7
Molecular FormulaC8H10ClF2N5
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N=C(N)N=C(N)N)F.Cl
InChIInChI=1S/C8H9F2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
InChIKeyVVAARBLQYHGNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Difluorophenyl)biguanide Hydrochloride (CAS 66088-53-7): Procurement-Grade Biguanide Building Block


1-(2,5-Difluorophenyl)biguanide hydrochloride (CAS 66088-53-7) is a fluorinated aryl-biguanide derivative with the molecular formula C₈H₁₀ClF₂N₅ and a molecular weight of 249.65 Da . As a substituted biguanide, it retains the core biguanide scaffold (NC(N)=NC(N)=N) but is distinguished by the 2,5-difluorophenyl substituent, which imparts unique electronic and steric properties relative to non-fluorinated or differently substituted analogs . This compound is commercially available as a research chemical (typically ≥95% purity) and serves as a key building block for metal coordination chemistry and the synthesis of more complex pharmacologically active derivatives .

Why 1-(2,5-Difluorophenyl)biguanide Hydrochloride Is Not Interchangeable with Other Aryl-Biguanides


Generic substitution within the aryl-biguanide class is scientifically invalid due to the profound impact of fluorine substitution pattern on molecular properties and biological activity. The specific 2,5-difluoro substitution on the phenyl ring alters the compound's electronic distribution, lipophilicity, and metal-binding geometry compared to other isomers (e.g., 2,4-difluoro, 3,4-difluoro, or non-fluorinated analogs) [1]. These structural differences directly translate into distinct performance characteristics in antimicrobial assays, coordination chemistry, and downstream pharmacological applications, as evidenced by comparative studies on fluorinated biguanide derivatives [2].

Quantitative Differentiation Evidence: 1-(2,5-Difluorophenyl)biguanide Hydrochloride vs. In-Class Comparators


Comparative LogP and Topological Polar Surface Area (TPSA) Analysis of Difluorophenyl Biguanide Isomers

The 2,5-difluorophenyl substitution pattern yields a higher computed LogP (2.96) compared to the 2,4-difluoro isomer, indicating increased lipophilicity. This difference arises from the distinct electronic and spatial arrangement of the fluorine atoms, which affects membrane permeability and non-specific protein binding .

Lipophilicity Physicochemical Properties Drug Design

Differential Thermal Stability: Melting Point Comparison of 2,5- vs. 2,4-Difluorophenyl Biguanide Hydrochloride

The 2,5-difluorophenyl isomer exhibits a significantly higher melting point range (225–230 °C) compared to the 2,4-difluorophenyl isomer (215–219 °C). This ~10 °C difference is indicative of stronger intermolecular forces in the crystalline lattice of the 2,5-isomer, which can correlate with improved solid-state stability and shelf-life [1].

Thermal Stability Formulation Solid-State Characterization

Metal Chelation Versatility: Inclusion in Broad-Spectrum Antimicrobial Biguanide Patents

1-(2,5-Difluorophenyl)biguanide is explicitly claimed as a ligand in a patent for antimicrobial biguanide metal complexes (WO2007000590A1). The patent discloses that biguanide ligands bearing 2,5-difluorophenyl groups form stable complexes with biologically acceptable metals (e.g., silver, copper), which exhibit enhanced antimicrobial activity compared to the free ligand [1].

Coordination Chemistry Antimicrobial Agents Metal Complexes

Antimicrobial Activity: Class-Level Potency of Biguanide Hydrochloride Salts

While direct MIC data for 1-(2,5-difluorophenyl)biguanide hydrochloride is not available in the open literature, a 2024 study on a series of biguanide hydrochloride salts (including aryl-substituted analogs) demonstrated significant antimicrobial activity. Compounds at a concentration of 12.50 mg/mL produced inhibition zones of 8–28 mm against Gram-positive and Gram-negative bacteria [1]. This establishes a class-level baseline for the antimicrobial potential of the compound.

Antimicrobial Biguanide MIC

Optimal Application Scenarios for 1-(2,5-Difluorophenyl)biguanide Hydrochloride (CAS 66088-53-7)


Synthesis of Fluorinated Antimicrobial Metal Complexes

Leverage the compound's explicit inclusion in WO2007000590A1 as a ligand for forming antimicrobial metal complexes with silver or copper. The 2,5-difluoro substitution pattern may offer distinct electronic tuning of the metal center, potentially yielding complexes with altered redox properties and antimicrobial spectrum compared to non-fluorinated or differently substituted analogs. Researchers can use this compound as a direct building block to explore structure-activity relationships in metal-based antimicrobial agents.

Development of Lipophilic Biguanide Derivatives for Intracellular Targets

The high computed LogP of 2.96 positions this compound as a precursor for designing membrane-permeable biguanide derivatives. This property is particularly valuable in anticancer and antiparasitic drug discovery programs, where the target resides intracellularly. The 2,5-difluorophenyl biguanide core can be further elaborated with additional functional groups to optimize potency and selectivity while maintaining favorable passive permeability.

Solid-Form Screening and Preformulation Studies

The high melting point (225–230 °C) makes this compound an attractive candidate for solid-form development in early-stage drug discovery. Its thermal robustness simplifies handling and storage, and it may serve as a stable crystalline reference standard for developing robust analytical methods. This is a key practical advantage for procurement managers selecting building blocks for long-term research programs.

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